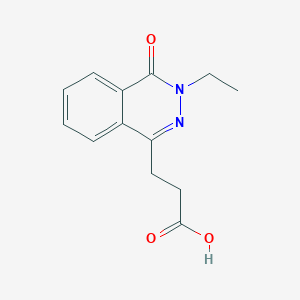
3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is a chemical compound with the molecular formula C13H14N2O3. It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the phthalazinone core. This intermediate is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often include the use of organic solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalazinone derivatives.
科学的研究の応用
3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved .
類似化合物との比較
- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate
Comparison: 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is unique due to its specific ethyl and propanoic acid substituents, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
生物活性
3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid, with the CAS number 356790-59-5, is a synthetic compound derived from phthalazine. Its structure features a bicyclic heterocycle containing nitrogen atoms, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site of target proteins, which can disrupt normal cellular processes. This inhibition can lead to various pharmacological effects depending on the specific pathways involved.
Biological Activities
Research has indicated that this compound exhibits several important biological activities:
- Antimicrobial Activity :
- Preliminary studies suggest that derivatives of phthalazine, including this compound, may possess antibacterial properties. The exact mechanisms are still under investigation, but they may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential :
- The compound has been explored for its potential in cancer therapy. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Research Findings and Case Studies
A review of recent literature highlights the following findings regarding the biological activity of this compound:
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Contains fluorine substitution | Antimicrobial |
| Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate | Benzyl group addition | Anticancer |
| This compound | Unique ethyl and propanoic acid substituents | Antimicrobial and anticancer |
特性
IUPAC Name |
3-(3-ethyl-4-oxophthalazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-15-13(18)10-6-4-3-5-9(10)11(14-15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXWARXRBMZEJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360648 |
Source


|
| Record name | 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356790-59-5 |
Source


|
| Record name | 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














